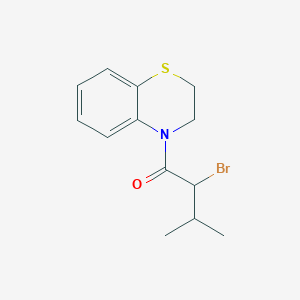

2-bromo-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-3-methylbutan-1-one

Description

Properties

IUPAC Name |

2-bromo-1-(2,3-dihydro-1,4-benzothiazin-4-yl)-3-methylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNOS/c1-9(2)12(14)13(16)15-7-8-17-11-6-4-3-5-10(11)15/h3-6,9,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKQHBLNOOMJQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCSC2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

- Sulfur Trinegative Radical Generation : A sulfur source (e.g., Na₂S) generates sulfur trinegative radicals (S³⁻) in polar solvents like DMF.

- C–Halogen Bond Cleavage : The S³⁻ radical abstracts a halogen atom from the enaminone, forming a carbon-centered radical.

- C–S Bond Formation : Intramolecular radical addition establishes the first C–S bond, followed by cyclization to form the benzothiazine ring.

- Bromination : Post-cyclization bromination at the ketone position introduces the bromomethyl group.

Optimized Conditions

- Substrates : 3-Methylbutan-1-one-derived enaminones with ortho-bromo substituents.

- Solvent : Dimethylformamide (DMF) at 80°C.

- Yield : 68–82% after purification via column chromatography.

Method 2: Nucleophilic Substitution with Bromoacetophenone Derivatives

A 2025 RSC Advances study reports a one-pot synthesis using 2-aminothiophenol and substituted bromoacetophenones.

Procedure

- Base-Mediated Coupling : 2-Aminothiophenol (1 eq.) reacts with 3-methyl-2-bromo-1-phenylbutan-1-one (1 eq.) in diethyl ether, using trimethylamine as a base.

- Cyclization : Reflux at 75–80°C induces intramolecular nucleophilic attack, forming the benzothiazine ring.

- Workup : Neutralization and extraction yield the crude product, purified via recrystallization.

Key Data

| Parameter | Value |

|---|---|

| Reaction Time | 6–8 hours |

| Yield | 65–86% |

| Purity (HPLC) | >95% |

Method 3: Solvent-Free Thermal Cyclization

Pokhodylo et al. demonstrated a solvent-free method using 3-aryl-2-bromopropanoates and 2-aminothiophenol.

Synthesis Steps

- Esterification : 3-Methylbutanoic acid is esterified with benzyl alcohol to form the propanoate derivative.

- Bromination : N-bromosuccinimide (NBS) introduces the bromine atom at the β-position.

- Cyclization : Heating the brominated ester with 2-aminothiophenol at 120–160°C for 30–50 minutes forms the target compound.

Advantages

Method 4: Ultrasound-Assisted Synthesis

Khairnar et al. adapted ultrasound irradiation to accelerate intramolecular cyclization, though their work focused on triazole derivatives. Modifications for benzothiazines include:

Protocol

- Intermediate Formation : 2-Bromo-3-methylbutanoyl chloride is coupled with 3,4-dihydro-2H-1,4-benzothiazine.

- Sonication : Ultrasonic irradiation (40 kHz, 50°C) reduces reaction time from 24 hours (conventional) to 2 hours.

- Yield Improvement : 78% yield vs. 62% under thermal conditions.

Comparative Analysis of Methods

Key Findings :

- Solvent-Free and Ultrasound methods offer time and energy efficiency.

- Radical Cyclization provides the highest yields but requires stringent temperature control.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-3-methylbutan-1-one can undergo several types of chemical reactions, including:

Oxidation: Conversion of the compound into more oxidized forms.

Reduction: Reduction of the bromine atom or other functional groups.

Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions. For instance:

- Oxidation Reactions: Can yield ketones or carboxylic acids.

- Reduction Reactions: May produce alcohols or alkanes.

The reactivity profile of this compound makes it a valuable tool for chemists looking to develop new synthetic pathways .

Medicine

Research has indicated that 2-bromo-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-3-methylbutan-1-one may have potential therapeutic applications. It is being investigated for its role in treating conditions associated with oxidative stress. The mechanism of action likely involves interactions with specific enzymes or receptors in biological pathways .

Case Study:

A study explored the compound's efficacy in modulating oxidative stress markers in cellular models, suggesting its potential as an antioxidant agent .

Material Science

In material science, this compound is being evaluated for its ability to contribute to the development of new materials with unique properties. Its structural characteristics may lead to innovations in polymers or other composite materials that require specific functional attributes .

Mechanism of Action

The mechanism of action of 2-bromo-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-3-methylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and benzothiazine ring play crucial roles in these interactions, potentially leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Bromo-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-3-methylbutan-1-one

- CAS Number : 1097794-82-5

- Molecular Formula: C₁₃H₁₆BrNOS

- Molecular Weight : 314.24 g/mol

- XLogP3 : 3.7 (indicative of moderate lipophilicity)

- Structure: Features a partially saturated 1,4-benzothiazine ring fused to a brominated methylbutanone chain .

Applications : Primarily used as a synthetic intermediate in pharmaceutical and agrochemical research. Its high purity grades (up to 99.999%) make it suitable for precision applications .

Availability : Discontinued by CymitQuimica , but available through American Elements and ePharmaLeads in various quantities and purities .

Comparison with Structurally Similar Compounds

4,6-Dibromoquinoline-3-Carboxylic Acid

Structural Differences :

- Core Heterocycle: Quinoline (fully aromatic, nitrogen-containing) vs. benzothiazine (partially saturated, sulfur- and nitrogen-containing) .

- Functional Groups : Carboxylic acid vs. brominated ketone.

Physicochemical Properties :

| Property | Target Compound | 4,6-Dibromoquinoline-3-Carboxylic Acid |

|---|---|---|

| Molecular Formula | C₁₃H₁₆BrNOS | C₁₀H₅Br₂NO₂ (inferred) |

| Molecular Weight | 314.24 g/mol | ~357.96 g/mol |

| XLogP3 | 3.7 | Likely higher (due to carboxylic acid) |

| Solubility | Moderate lipophilicity | Increased hydrophilicity |

| Applications | Pharmaceutical intermediates | Potential metal chelation or catalysis |

Key Insights :

- The brominated quinoline derivative’s aromaticity and carboxylic acid group enhance its polarity, making it suitable for coordination chemistry. In contrast, the target compound’s ketone and partially saturated benzothiazine ring favor nucleophilic reactions .

Hypothetical Analog: 2-Chloro-1-(Benzothiazin-4-yl)-3-Methylbutan-1-one

Structural Modification : Bromine replaced with chlorine.

Anticipated Differences :

- Reactivity : Chlorine’s lower electronegativity may reduce susceptibility to nucleophilic substitution compared to bromine.

- Lipophilicity : Lower molecular weight and XLogP3 (~3.0) could alter pharmacokinetic profiles.

Synthetic Utility : Chlorinated analogs might offer cost advantages but require optimization for specific reactivity .

Benzothiazole-Based Bromoketones

Core Heterocycle Comparison :

Impact on Reactivity :

Table 1: Comparative Analysis of Key Compounds

| Compound | Heterocycle Type | Halogen | Functional Group | XLogP3 | Applications |

|---|---|---|---|---|---|

| Target Compound | Partially saturated | Br | Ketone | 3.7 | Pharmaceutical synthesis |

| 4,6-Dibromoquinoline-3-carboxylic acid | Aromatic | Br | Carboxylic acid | ~4.2 | Coordination chemistry |

| Hypothetical Chlorinated Analog | Partially saturated | Cl | Ketone | ~3.0 | Cost-effective synthesis |

| Benzothiazole bromoketone | Aromatic | Br | Ketone | ~4.0 | Materials science |

Key Observations :

Halogen Impact : Bromine increases electrophilicity compared to chlorine, critical for cross-coupling reactions.

Heterocycle Flexibility: Partially saturated rings (e.g., benzothiazine) offer conformational adaptability, while aromatic systems (e.g., quinoline, benzothiazole) enhance stability .

Functional Groups : Ketones enable diverse derivatization pathways, whereas carboxylic acids facilitate salt formation or metal binding .

Biological Activity

2-bromo-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-3-methylbutan-1-one is a complex organic compound with potential applications in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name: 2-bromo-1-(2,3-dihydro-1,4-benzothiazin-4-yl)-3-methylbutan-1-one

- Molecular Formula: C₁₃H₁₆BrNOS

- Molecular Weight: 314.25 g/mol

- CAS Number: 1097794-82-5

Biological Activity Overview

The compound has been studied for its biological activities, particularly as an antimicrobial agent. Its structure allows for interactions with various biological targets, which can lead to significant pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit varying degrees of antimicrobial activity. A study on related benzothiazine derivatives reported that compounds with specific substituents showed activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values ranged from 25 to 600 µg/mL, suggesting moderate antibacterial properties .

Table 1: Antimicrobial Activity of Benzothiazine Derivatives

| Compound | MIC (µg/mL) | Active Against |

|---|---|---|

| Compound A | 25 | Bacillus subtilis |

| Compound B | 600 | Staphylococcus aureus |

| Compound C | 100 | Staphylococcus aureus |

| 2-bromo derivative | Varies | Potentially active |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The presence of the bromine atom and the benzothiazine ring structure are crucial for these interactions. Research suggests that the compound may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis .

Case Studies

Several studies have evaluated the biological activity of benzothiazine derivatives:

- Antimicrobial Evaluation : A study synthesized various 1,2-benzothiazine derivatives and assessed their antimicrobial properties. Compounds with bromine substitutions showed weak to moderate antibacterial activity against Gram-positive bacteria .

- Neuroprotective Studies : In a study focused on neurodegenerative diseases such as Alzheimer's, certain benzothiazine derivatives demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential use in cognitive enhancement therapies .

Structure-Activity Relationship (SAR)

The structure of benzothiazine compounds plays a significant role in their biological activity. For instance:

- The presence of a bromine atom at specific positions on the thiazine ring enhances lipophilicity and antibacterial activity.

- Modifications on the nitrogen atom within the thiazine ring can influence the compound's efficacy against microbial strains .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Bromination at C4 | Increased antibacterial activity |

| Nitrogen substitution with ethyl group | Enhanced lipophilicity and activity |

Q & A

Q. What are the established synthetic routes for 2-bromo-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-3-methylbutan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation or acylation of the benzothiazine core. For example, a related compound, (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid, was synthesized via hydrolysis of its ethyl ester using potassium hydroxide in ethanol/water under ambient conditions for 24 hours . Key steps include:

- Reagent selection : Use of polar aprotic solvents (e.g., DMF) for nucleophilic substitution at the bromine site.

- Purification : Crystallization from dichloromethane or ethanol to obtain high-purity crystals.

- Optimization : Adjusting stoichiometry (e.g., 1.5:1 molar ratio of acylating agent to benzothiazine) and temperature (40–60°C) to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify substituents on the benzothiazine ring and confirm bromine placement.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at 341.4 g/mol).

- X-ray Crystallography : SHELXL (SHELX suite) refines crystal structures, with bond lengths and angles compared to databases (e.g., C–S bond: ~1.76 Å in benzothiazine derivatives) . Example data from a related structure:

| Parameter | Value (Å/°) |

|---|---|

| C–S bond length | 1.76 |

| N–C–S angle | 112.7° |

| Puckering amplitude | 0.685 Å |

Advanced Research Questions

Q. How can conformational analysis of the 3,4-dihydro-2H-1,4-benzothiazine ring inform reactivity studies?

- Methodological Answer : The ring’s puckering parameters (Q, θ, φ) derived from Cremer-Pople coordinates quantify non-planarity. For example, a related compound exhibited Q = 0.685 Å, θ = 112.69°, and φ = 152.79°, indicating a twist-boat conformation . Computational tools (e.g., Gaussian, ORCA) model steric effects on bromine’s electrophilicity. Key steps:

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level.

- Molecular docking : Assess interactions with biological targets (e.g., enzymes) based on ring flexibility.

Q. How should researchers resolve contradictions in reported biological activity data for benzothiazine derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. Strategies include:

- Dose-response validation : Test across multiple concentrations (e.g., 1–100 µM) in anti-inflammatory or anticancer assays.

- Structural analogs : Compare with 4-ethynyl or sulfonyl-substituted benzothiazines to isolate functional group contributions .

- Meta-analysis : Use databases (e.g., PubChem, ChEMBL) to correlate bioactivity with substituent electronegativity or steric bulk.

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Fukui indices : Identify electrophilic sites (e.g., bromine atom) using DFT.

- Solvent effects : Simulate reaction pathways in polar solvents (ε > 15) to stabilize transition states.

- Kinetic studies : Monitor reaction progress via HPLC or in-situ IR to validate computational predictions .

Data Contradiction Analysis

Q. How to address inconsistencies in crystallographic data for similar benzothiazine derivatives?

- Methodological Answer :

- Twinned crystals : Use SHELXL’s TWIN command to refine data with overlapping lattices.

- Thermal motion artifacts : Apply anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .

- Cross-validation : Compare with neutron diffraction data (if available) to resolve hydrogen atom ambiguities.

Applications in Research

Q. What are the non-biological applications of this compound in materials science?

- Methodological Answer :

- Ligand design : Coordinate with transition metals (e.g., Pd, Cu) for catalytic systems.

- Photophysical studies : Measure fluorescence quenching by bromine for sensor development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.